![molecular formula C10H7BrN2O2 B6577901 N-(3-bromophenyl)-1,2-oxazole-5-carboxamide CAS No. 919861-51-1](/img/structure/B6577901.png)
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-bromophenyl)-1,2-oxazole-5-carboxamide” is a chemical compound with the linear formula C11H8BrNO2 . It is a part of a class of compounds known as oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazoles are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves lithiation reactions . For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .作用機序
Target of Action
Compounds with similar structures, such as quinazolinamines, have been known to target receptor tyrosine kinases, including the epidermal growth factor receptor (egfr) .
Mode of Action
Based on the structural similarity to quinazolinamines, it can be hypothesized that this compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Compounds that inhibit egfr, like some quinazolinamines, can affect multiple cellular pathways, including the pi3k/akt/mtor and mapk pathways, which are crucial for cell proliferation and survival .
Pharmacokinetics
After oral administration, the maximum concentration (Cmax) was reached after 1.00 ± 0.45 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Inhibition of egfr and related pathways can lead to decreased cell proliferation and increased apoptosis, thereby potentially exerting anti-cancer effects .
特性
IUPAC Name |
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(6-7)13-10(14)9-4-5-12-15-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJYZGIXBKMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。